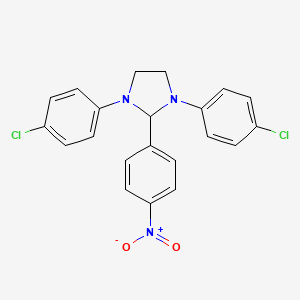

1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

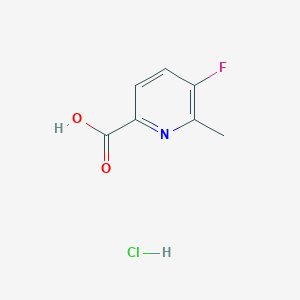

1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine is a useful research compound. Its molecular formula is C21H17Cl2N3O2 and its molecular weight is 414.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiprotozoal Activity

Diphenyl-based bis(2-iminoimidazolidines), including compounds structurally related to 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine, have been identified as promising antiprotozoal agents. A study highlighted the strategy of lowering the pKa of the basic 2-iminoimidazolidine groups through the introduction of chlorophenyl and other substituents to improve activity and selectivity against Trypanosoma brucei in vitro. These modifications resulted in compounds with submicromolar activities against both wild-type and resistant strains of T. b. brucei, with no cross-resistance observed with other trypanocides, indicating their potential as leads for further in vivo studies (Martínez et al., 2015).

Catalysis and Asymmetric Synthesis

Another area of application is in catalysis and asymmetric synthesis. The bis(imidazolidine)pyridine-NiCl2 complex, which may bear structural similarities to this compound, catalyzed the nitro-Mannich reaction of isatin-derived N-Boc ketimines. This process constructs a chiral quaternary aminocarbon center at the C3 position of oxindoles with high yields and enantiomeric excess, demonstrating the compound's role in facilitating complex chemical transformations (Arai et al., 2014).

Polymer Synthesis and Properties

Compounds structurally related to this compound have also been explored in polymer science. Novel poly(amide-ether)s bearing imidazole pendants were synthesized and studied for their physical and optical properties. These polymers exhibited good solubility, thermal stability, and interesting fluorescence emission, which could be useful for a variety of applications, including materials science and optoelectronics (Ghaemy et al., 2013).

Sensor Development

The mu-bis(tridentate) ligand based on an imidazolidine structure was utilized to develop iron(III)-selective sensors. This work underscores the potential of imidazolidine derivatives in creating sensitive and selective sensors for metal ions, which are crucial for environmental monitoring and industrial processes (Gupta et al., 2007).

Propriétés

IUPAC Name |

1,3-bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N3O2/c22-16-3-9-18(10-4-16)24-13-14-25(19-11-5-17(23)6-12-19)21(24)15-1-7-20(8-2-15)26(27)28/h1-12,21H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGAFYUUUMBXPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(thiophen-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2508955.png)

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)

![7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508966.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)

![2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2508977.png)